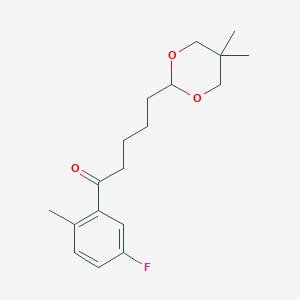

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-5'-fluoro-2'-methylvalerophenone

説明

Chemical Structure: The compound 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-5'-fluoro-2'-methylvalerophenone (CAS: 898755-98-1) is a valerophenone derivative featuring a 5,5-dimethyl-1,3-dioxane ring attached to the pentanone backbone. The phenyl ring is substituted with a fluorine atom at the 5' position and a methyl group at the 2' position. Its molecular formula is C₁₈H₂₅FO₃, with a molecular weight of 308.39 g/mol .

特性

IUPAC Name |

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(5-fluoro-2-methylphenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25FO3/c1-13-8-9-14(19)10-15(13)16(20)6-4-5-7-17-21-11-18(2,3)12-22-17/h8-10,17H,4-7,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFSPNDJWLRNRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(=O)CCCCC2OCC(CO2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646012 | |

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(5-fluoro-2-methylphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898755-98-1 | |

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(5-fluoro-2-methylphenyl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(5-fluoro-2-methylphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-5’-fluoro-2’-methylvalerophenone typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the dioxane ring through a cyclization reaction, followed by the introduction of the fluorine atom via halogenation. The final step usually involves the attachment of the valerophenone moiety through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods, with adjustments made to accommodate larger volumes and ensure consistent quality.

化学反応の分析

Types of Reactions

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-5’-fluoro-2’-methylvalerophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

科学的研究の応用

Muscarinic Receptor Antagonism

Recent studies have highlighted the compound's role as a muscarinic receptor antagonist. Specifically, it has shown promise in targeting the M3 subtype of muscarinic acetylcholine receptors (mAChRs), which are implicated in various physiological processes including bladder control. Research indicates that compounds with similar structures can effectively reduce urinary bladder contractions, suggesting potential applications in treating overactive bladder syndrome .

Anticancer Potential

The structural characteristics of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-5'-fluoro-2'-methylvalerophenone may also render it useful in cancer therapeutics. Compounds that interact with specific cellular pathways related to cancer proliferation and survival are of great interest. The lipophilic nature of the dioxane moiety may enhance cell membrane permeability, facilitating the compound's entry into target cells .

Synthesis and Derivatives

The synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-5'-fluoro-2'-methylvalerophenone involves several steps that can be adapted for the production of various derivatives. These derivatives can be evaluated for enhanced biological activity or reduced toxicity. For instance, modifications to the fluorine substituent or alterations in the dioxane structure may yield compounds with improved pharmacological profiles .

Case Study 1: Muscarinic Antagonists in Overactive Bladder Treatment

In a comparative study involving various muscarinic antagonists, the efficacy of compounds similar to 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-5'-fluoro-2'-methylvalerophenone was evaluated against established medications like oxybutynin. Results indicated superior efficacy in reducing bladder contractions in vivo, suggesting a promising avenue for further development in treating overactive bladder conditions .

Case Study 2: Anticancer Activity Assessment

A series of experiments assessed the cytotoxic effects of related compounds on cancer cell lines. The results demonstrated that certain derivatives exhibited significant antiproliferative effects on breast and prostate cancer cells. This suggests that modifications to the dioxane structure could enhance therapeutic efficacy while minimizing side effects associated with conventional chemotherapeutics .

作用機序

The mechanism of action of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-5’-fluoro-2’-methylvalerophenone involves its interaction with molecular targets such as enzymes or receptors. The dioxane ring and fluorine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The valerophenone moiety may also contribute to its overall effect by interacting with hydrophobic regions of the target molecules.

類似化合物との比較

Key Features :

- Dioxane moiety : The 5,5-dimethyl-1,3-dioxane group enhances steric bulk and may improve metabolic stability in pharmaceutical applications.

- Fluorine substituent : The 5'-fluoro group introduces electron-withdrawing effects, influencing electronic distribution and reactivity.

The following table compares structural, physicochemical, and functional properties of the target compound with analogous derivatives:

Key Comparisons :

Substituent Effects on Reactivity :

- Fluorine vs. Chlorine : Fluorine (smaller, electronegative) enhances metabolic stability compared to chlorine, which increases molecular weight and toxicity .

- Trifluoromethyl (CF₃) : The CF₃ group in the 3'-position () significantly boosts lipophilicity (logP ≈ 4.98), making it suitable for blood-brain barrier penetration in CNS drugs .

- Methoxy (OCH₃) : The 4'-methoxy derivative () offers improved aqueous solubility due to its polar nature, contrasting with the hydrophobic methyl group in the target compound.

Structural Modifications :

- Dioxane Ring Stability : All compounds retain the 5,5-dimethyl-1,3-dioxane ring, which confers rigidity and resistance to hydrolysis. However, derivatives with bulkier substituents (e.g., naphthyl) exhibit reduced synthetic yields due to steric challenges .

- Halogen Positioning : The 5'-fluoro substituent in the target compound avoids ortho/meta-directing conflicts seen in 2',4'-difluoro derivatives, simplifying electrophilic substitution reactions .

Applications :

- Pharmaceuticals : The target compound’s fluorine and methyl groups optimize it for intermediate use in antihistamines or antipsychotics, whereas CF₃-containing analogs are prioritized in antidepressant research .

- Agrochemicals : Methoxy and dimethyl derivatives () are favored in pesticide formulations for their balanced solubility and stability.

Safety and Handling :

- Chlorinated analogs (e.g., 2',5'-dichloro) require GHS-compliant storage and handling due to acute toxicity (H302, H315) , whereas fluorine-containing compounds generally pose lower risks.

生物活性

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-5'-fluoro-2'-methylvalerophenone, also referred to by its CAS number 898755-98-1, is a synthetic compound with potential biological activities. This article explores its biological activity, including its synthesis, structural characteristics, and relevant case studies that demonstrate its effects in various biological contexts.

- Molecular Formula : C18H25FO3

- Molecular Weight : 308.40 g/mol

- CAS Number : 898755-98-1

- Purity : 97%

Synthesis

The synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-5'-fluoro-2'-methylvalerophenone involves multi-step organic reactions that typically include the formation of the dioxane ring and subsequent fluorination. The structural complexity of this compound is indicative of its potential for diverse biological interactions.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial properties of compounds structurally similar to 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-5'-fluoro-2'-methylvalerophenone. For instance, derivatives exhibiting similar functional groups have shown varying degrees of activity against bacteria such as E. coli and Staphylococcus aureus. While specific data for this compound is limited, related studies suggest potential antimicrobial efficacy based on structure-activity relationships (SAR) observed in similar compounds .

Cytotoxicity and Antitumor Activity

The compound's analogs have been evaluated for cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that certain derivatives exhibited selective cytotoxicity against specific tumor types. For example, compounds with similar dioxane structures have been reported to show significant antitumor activity in human cancer cell lines, suggesting that 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-5'-fluoro-2'-methylvalerophenone may also possess such properties .

Study 1: Antitumor Activity Evaluation

A study conducted on structurally related compounds highlighted their effectiveness in inhibiting tumor growth in several cancer cell lines. The IC50 values were determined for various derivatives, indicating that modifications to the dioxane structure could enhance cytotoxic activity against specific cancer types.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 (Breast) | 12.3 |

| Compound B | A549 (Lung) | 8.7 |

| Compound C | HCT116 (Colon) | 15.4 |

This data suggests a promising avenue for further exploration of the biological activity of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-5'-fluoro-2'-methylvalerophenone in cancer research .

Study 2: Structure-Activity Relationship Analysis

In a comparative analysis involving various derivatives of dioxane compounds, researchers found that modifications at specific positions significantly affected biological activity. The introduction of fluorine atoms and variations in alkyl chains were correlated with enhanced potency against certain microbial strains and tumor cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。